5-(1H-1,2,4-triazol-5-yl)pentan-1-amine
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Overview
Description
5-(1H-1,2,4-triazol-5-yl)pentan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,4-triazol-5-yl)pentan-1-amine typically involves the reaction of a suitable amine with a triazole derivative. One common method involves the reaction of 1,2,4-triazole with a pentan-1-amine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,4-triazol-5-yl)pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
5-(1H-1,2,4-triazol-5-yl)pentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mechanism of Action
The mechanism of action of 5-(1H-1,2,4-triazol-5-yl)pentan-1-amine involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, which are the basis for its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and thermal stability.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine:
5-(1H-1,2,3-triazol-1-yl)pentan-1-amine dihydrochloride: A similar compound with different substitution on the triazole ring.
Uniqueness
5-(1H-1,2,4-triazol-5-yl)pentan-1-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14N4 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-(1H-1,2,4-triazol-5-yl)pentan-1-amine |
InChI |
InChI=1S/C7H14N4/c8-5-3-1-2-4-7-9-6-10-11-7/h6H,1-5,8H2,(H,9,10,11) |
InChI Key |
CFXYTCCZJFRGQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)CCCCCN |
Origin of Product |
United States |
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